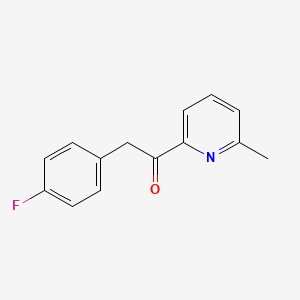

2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone

描述

2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone is an organic compound that belongs to the class of ketones It is characterized by the presence of a fluorophenyl group and a methylpyridinyl group attached to an ethanone backbone

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone typically involves the reaction of 4-fluorobenzaldehyde with 6-methyl-2-pyridylmethanol under acidic conditions to form the corresponding intermediate. This intermediate is then subjected to oxidation using reagents such as pyridinium chlorochromate (PCC) or Jones reagent to yield the desired ketone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

化学反应分析

Types of Reactions

2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

科学研究应用

Medicinal Chemistry

2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone has been studied for its potential therapeutic effects. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.

- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit antitumor properties. Research has shown that the fluorine atom can enhance metabolic stability and bioactivity in various cancer cell lines .

- Neuropharmacology : The pyridine ring is known for its role in neuropharmacological agents. Investigations into derivatives of this compound may reveal new treatments for neurological disorders such as depression or anxiety, leveraging the compound's ability to cross the blood-brain barrier .

Materials Science

The compound's unique properties make it suitable for applications in materials science, particularly in the development of organic electronics.

- Organic Light Emitting Diodes (OLEDs) : Research into the photophysical properties of this compound suggests its potential use as a light-emitting material in OLEDs due to its favorable electronic properties and stability under operational conditions .

Agrochemicals

The structural attributes of this compound may also lend themselves to applications in agrochemicals.

- Pesticide Development : Similar compounds have been evaluated for their efficacy as pesticides. The incorporation of fluorine can enhance the potency and selectivity of agrochemical formulations, potentially leading to more effective pest control agents .

Table 1: Comparative Analysis of Biological Activities

| Compound Name | Activity Type | Reference |

|---|---|---|

| This compound | Antitumor | |

| Similar Fluorinated Compounds | Neuropharmacological | |

| Analogous Pyridine Derivatives | Pesticidal Efficacy |

Case Study 1: Antitumor Research

A study published in Journal of Medicinal Chemistry evaluated a series of fluorinated ketones, including derivatives of this compound. The results indicated significant cytotoxicity against several cancer cell lines, highlighting the importance of the fluorine substituent in enhancing biological activity .

Case Study 2: OLED Development

Research conducted at a leading materials science laboratory explored the use of this compound in OLED fabrication. The findings demonstrated improved efficiency and stability compared to traditional materials, suggesting a promising avenue for future electronic applications .

作用机制

The mechanism of action of 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the methylpyridinyl group can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of the target proteins and influence biological pathways.

相似化合物的比较

Similar Compounds

- 2-(4-Chlorophenyl)-1-(6-methylpyridin-2-yl)ethanone

- 2-(4-Bromophenyl)-1-(6-methylpyridin-2-yl)ethanone

- 2-(4-Methylphenyl)-1-(6-methylpyridin-2-yl)ethanone

Uniqueness

2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance metabolic stability and improve the compound’s pharmacokinetic properties compared to its chloro, bromo, and methyl analogs.

生物活性

2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone, a compound with the molecular formula and CAS number 476472-56-7, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Weight : 229.25 g/mol

- Structure : The compound features a fluorophenyl group and a methylpyridine moiety, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as a pharmaceutical agent. It is hypothesized to exhibit activity against various biological targets due to its structural characteristics.

Pharmacological Effects

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures may inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the fluorine atom can enhance the lipophilicity and bioavailability of the drug, potentially improving its efficacy against cancer cell lines.

- Anti-inflammatory Properties : Compounds containing pyridine rings have been reported to possess anti-inflammatory effects. This suggests that this compound could modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.

- CNS Activity : The structure indicates potential central nervous system (CNS) activity, which is common among pyridine derivatives. This could lead to applications in treating neurological disorders.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific receptors or enzymes involved in cellular signaling pathways.

Study on Anticancer Activity

A study conducted on similar compounds demonstrated that fluorinated phenyl groups significantly increased cytotoxicity against breast cancer cell lines (MCF-7). The study suggested that the compound induces apoptosis via mitochondrial pathways, leading to cell death.

Anti-inflammatory Research

Research published in a pharmacological journal highlighted that derivatives of pyridine exhibited significant inhibition of nitric oxide production in macrophages, suggesting that this compound may similarly impact inflammatory mediators.

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via Friedel-Crafts acylation or modified coupling reactions. Evidence from a published protocol shows that reacting (4-fluorophenyl)acetic acid with a substituted pyridine derivative at elevated temperatures (e.g., 270°C) under inert conditions yields the target compound. Purification via column chromatography (SiO₂, hexane/ethyl acetate 9:1) achieves a 76% yield . Optimization involves adjusting catalyst loading (e.g., AlCl₃ for acylation), temperature gradients, and solvent polarity to minimize side products.

Q. How is the crystal structure of this compound determined, and what crystallographic parameters validate its identity?

- Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous fluorophenyl-ethanone derivatives, monoclinic systems (e.g., space group P21/c) with unit cell parameters a = 13.7046 Å, b = 5.3216 Å, c = 20.4401 Å, and β = 119.612° are reported. Refinement using SHELXL software (R factor = 0.037, wR = 0.105) confirms bond lengths (mean C–C = 0.003 Å) and angles consistent with expected geometry .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Answer :

- NMR : and NMR identify substituent environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; pyridyl methyl at δ 2.5 ppm).

- HRMS : Exact mass (e.g., 246.0692 for C₁₄H₁₁FO₃) confirms molecular formula .

- IR : Stretching frequencies for ketone (C=O, ~1700 cm⁻¹) and aromatic C–F (~1220 cm⁻¹) validate functional groups.

Advanced Research Questions

Q. How does the electronic nature of the 4-fluorophenyl and 6-methylpyridyl groups influence the compound’s reactivity in catalytic transformations?

- Answer : The electron-withdrawing fluorine atom activates the phenyl ring for electrophilic substitution, while the methyl group on the pyridine enhances steric hindrance, directing regioselectivity. DFT calculations or Hammett σ constants can quantify substituent effects. For example, in cross-coupling reactions, the pyridyl nitrogen may coordinate to transition metals (e.g., Pd), with steric effects dictating catalytic turnover .

Q. What strategies resolve contradictions in reported biological activity data for this compound, such as inconsistent IC₅₀ values in enzyme inhibition assays?

- Answer :

- Assay Validation : Ensure consistent enzyme sources (e.g., recombinant USP14 for deubiquitinase assays) and buffer conditions (pH, ionic strength).

- Control Experiments : Include positive controls (e.g., IU1, a known USP14 inhibitor) and validate via orthogonal methods like thermal shift assays .

- Data Normalization : Account for batch-to-batch compound purity (HPLC ≥95%) and solvent effects (DMSO concentration ≤0.1%).

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound in medicinal chemistry?

- Answer :

- Scaffold Modifications : Introduce substituents at the pyridyl 4-position or fluorophenyl ortho/meta positions.

- Bioisosteric Replacement : Replace the ketone with a sulfone or amide to modulate polarity and binding affinity.

- Pharmacokinetic Profiling : Use in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) to prioritize derivatives .

Q. Methodological Considerations

Q. What computational tools are recommended for predicting the compound’s physicochemical properties and binding modes?

- Answer :

- PhysChem Prediction : ACD/Labs Percepta or SwissADME for logP, solubility, and pKa .

- Docking Studies : AutoDock Vina or Schrödinger Suite for protein-ligand interactions (e.g., USP14 active site).

- MD Simulations : GROMACS or AMBER to assess dynamic stability of ligand-receptor complexes .

Q. How should researchers address discrepancies between experimental and computational data, such as unexpected crystallographic packing arrangements?

- Answer :

- Validation : Compare with Cambridge Structural Database (CSD) entries for similar compounds.

- Energy Minimization : Re-optimize computational models using crystallographic constraints (e.g., torsion angles).

- Synchrotron Validation : High-resolution data collection (λ = 0.7–1.0 Å) reduces thermal motion artifacts .

属性

IUPAC Name |

2-(4-fluorophenyl)-1-(6-methylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO/c1-10-3-2-4-13(16-10)14(17)9-11-5-7-12(15)8-6-11/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMAHITRAFPEBFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621291 | |

| Record name | 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476472-56-7 | |

| Record name | 2-(4-Fluorophenyl)-1-(6-methylpyridin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。